

An In-depth Technical Guide to the Physicochemical Properties of Tirucallol

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Compound of Interest

Compound Name: *Tirucallol*

Cat. No.: *B1683181*

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Introduction

Tirucallol is a tetracyclic triterpenoid alcohol that has garnered significant interest in the scientific community for its diverse biological activities.^[1] Isolated from various plant species, notably from the latex of Euphorbia species such as Euphorbia lactea and Euphorbia tirucalli, this natural compound has demonstrated promising anti-inflammatory, and immunomodulatory properties.^{[2][3][4][5]} Structurally, **Tirucallol** possesses a dammarane-type skeleton, classifying it as a tetracyclic triterpenoid. This technical guide provides a comprehensive overview of the physicochemical properties of **Tirucallol**, detailed experimental protocols for its study, and a visualization of its known signaling pathways, intended to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of Tirucallol

A summary of the key physicochemical properties of **Tirucallol** is presented below. These properties are crucial for its handling, formulation, and in-depth study.

Property	Value	Source
Molecular Formula	C ₃₀ H ₅₀ O	
Molecular Weight	426.72 g/mol	
CAS Number	514-46-5	
Appearance	White to off-white solid	
Melting Point	133-134.5 °C	
Boiling Point	498.9 ± 44.0 °C at 760 mmHg	
Density	~1.0 g/cm ³ (estimated)	
Solubility		
Practically insoluble in water (0.00038 g/L estimated)		
Soluble in Acetone		
Soluble in DMSO (10 mM; 4.27 mg/mL)		
Soluble in Ethanol		
LogP	7.72 (Predicted)	

Experimental Protocols

Isolation and Purification of Tirucallol from Euphorbia Latex

The following is a general protocol for the isolation and purification of **Tirucallol** from the latex of Euphorbia species, based on common triterpenoid extraction methodologies.

a. Latex Collection and Initial Extraction:

- Fresh latex is collected from the plant source, for example, by making incisions on the stem of Euphorbia tirucalli. The collected latex is immediately dissolved in a suitable organic

solvent like methanol or a mixture of dichloromethane and methanol to prevent coagulation and enzymatic degradation.

- The solvent extract is then filtered to remove plant debris and other insoluble materials.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Solvent Partitioning:

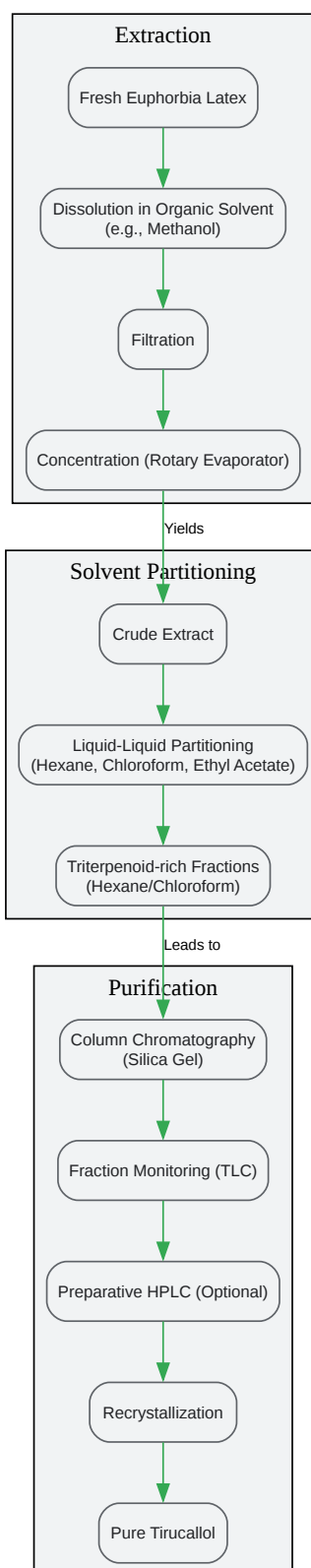
- The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the crude extract in a water-methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Triterpenoids like **Tirucalloside** are generally found in the less polar fractions (hexane and chloroform).

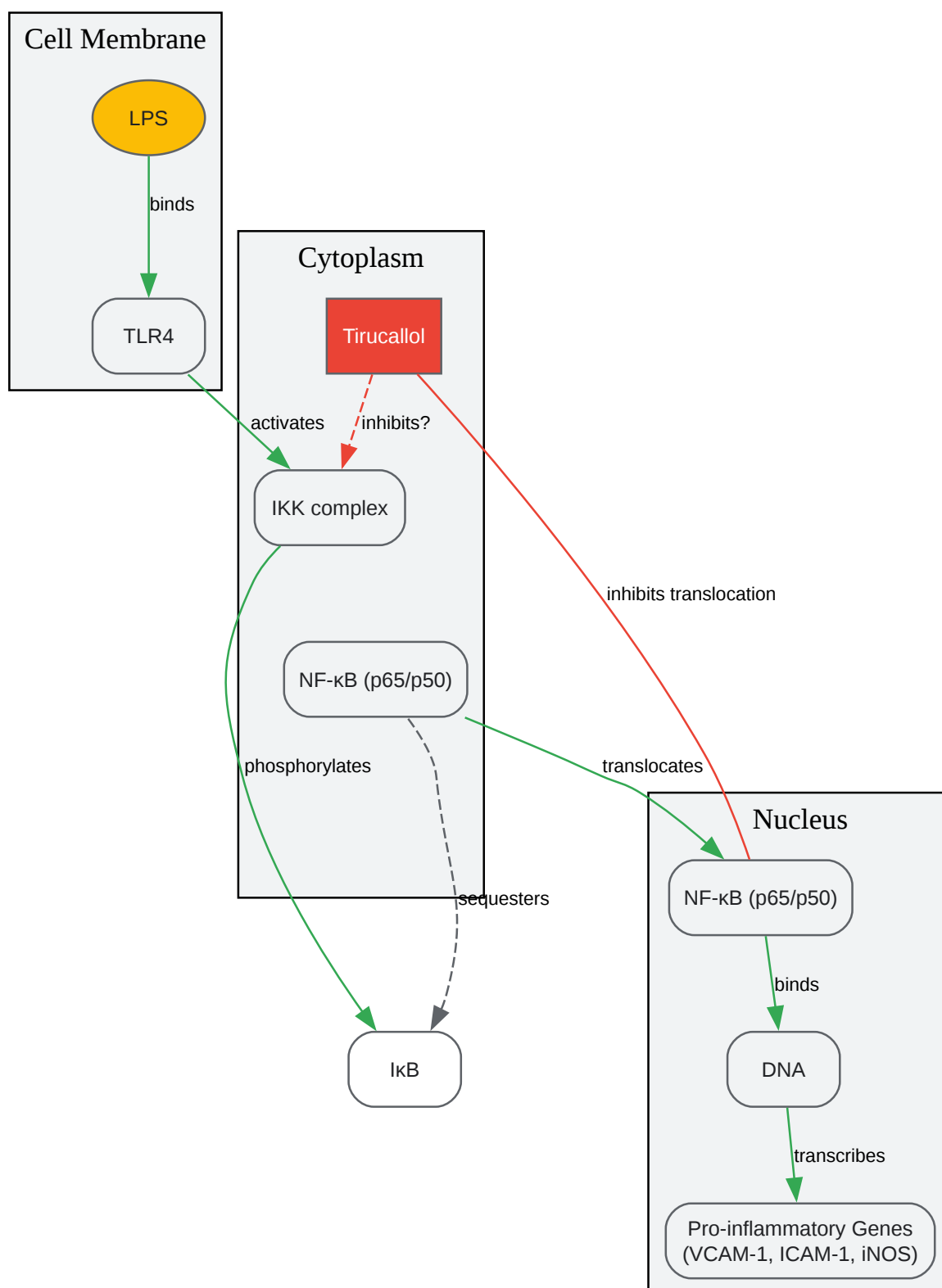
c. Chromatographic Purification:

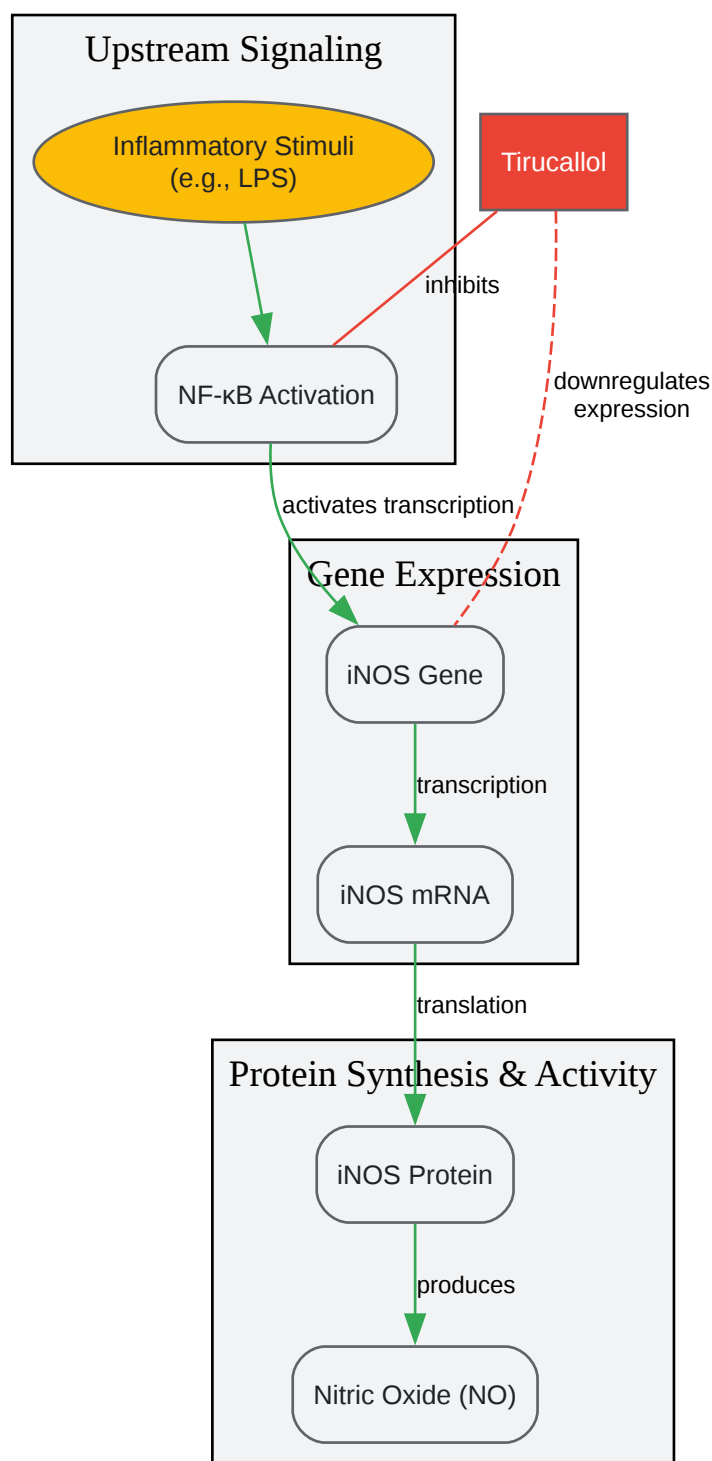
- Column Chromatography: The fractions enriched with **Tirucalloside** are subjected to column chromatography over silica gel.
 - Stationary Phase: Silica gel (60-120 or 230-400 mesh).
 - Mobile Phase: A gradient of non-polar to moderately polar solvents is typically used. Elution may begin with pure hexane, followed by a gradual increase in the concentration of ethyl acetate in hexane.
 - Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent followed by heating).
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions containing **Tirucalloside** can be subjected to preparative HPLC on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

d. Recrystallization:

- The purified **Tirucallol** fractions are combined and the solvent is evaporated.
- The solid residue is recrystallized from a suitable solvent or solvent mixture, such as methanol or ethanol, to yield pure crystalline **Tirucallol**.







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